1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of bromine, tetrazole, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. The preparation begins with the synthesis of the tetrazole ring, which can be achieved through a [2+3] cycloaddition reaction between a nitrile and an azide . The bromination of the phenyl ring is usually carried out using N-bromosuccinimide (NBS) under radical conditions . The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide. The final step involves the formation of the urea linkage through the reaction of an isocyanate with an amine derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the bromine and nitro groups.
Common reagents used in these reactions include N-bromosuccinimide (NBS), lithium aluminum hydride (LiAlH4), and sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The bromine and trifluoromethyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its biological activity.
Comparison with Similar Compounds
1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
1-[4-Chloro-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(methyl)phenyl]urea: The absence of the trifluoromethyl group can significantly alter the compound’s properties, such as its lipophilicity and stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Properties
Molecular Formula |
C15H14BrF3N6O |
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Molecular Weight |
431.21 g/mol |
IUPAC Name |
1-[4-bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H14BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7,13,22-25H,(H2,20,21,26) |
InChI Key |
HCBQLMFRXLXMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3NNNN3)C(F)(F)F |
Origin of Product |
United States |
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